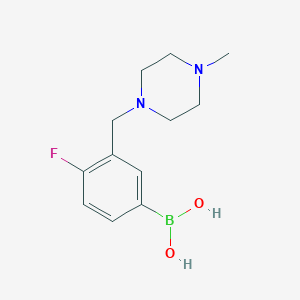
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid
Vue d'ensemble
Description
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid is a useful research compound. Its molecular formula is C12H18BFN2O2 and its molecular weight is 252.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)phenylboronic acid (CAS Number: 1704063-92-2) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a molecular formula of C12H18BFN2O2 and a molar mass of 252.09 g/mol. Its unique structure allows it to interact with various biological targets, making it a subject of interest for drug development, particularly in the fields of oncology and infectious diseases.
| Property | Value |
|---|---|
| CAS Number | 1704063-92-2 |
| Molecular Formula | C12H18BFN2O2 |
| Molar Mass | 252.09 g/mol |
| Storage Conditions | Room Temperature |
The biological activity of this compound is primarily attributed to its ability to act as a reversible inhibitor of certain enzymes, particularly proteases and kinases. The boronic acid moiety is known to form covalent bonds with the active site of serine proteases, thereby inhibiting their function. This mechanism is crucial for the development of therapies targeting cancer and other diseases where protease activity is dysregulated.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's efficacy was evaluated using cell viability assays, where it demonstrated an IC50 value in the low micromolar range.
Antiparasitic Activity
Additionally, this compound has been investigated for its antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro assays revealed that it inhibits the growth of the parasite by interfering with its metabolic pathways. The compound's structure allows it to target specific enzymes critical for the parasite's survival, thus presenting a potential therapeutic avenue for malaria treatment.
Case Studies
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that derivatives of phenylboronic acids, including this compound, exhibited potent inhibition against cancer cell lines with mutations in key signaling pathways. The study highlighted the compound's ability to induce apoptosis in resistant cancer cells through the activation of caspase pathways.
- Antiparasitic Evaluation : Research conducted by the National Institutes of Health explored the antiparasitic properties of this compound against P. falciparum. The findings suggested that modifications in the chemical structure could enhance solubility and metabolic stability, leading to improved efficacy in vivo. The study used a mouse model to demonstrate a significant reduction in parasitemia levels after treatment with this compound.
Propriétés
IUPAC Name |
[4-fluoro-3-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-8-11(13(17)18)2-3-12(10)14/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZIMUPKCKUNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















